
4-Ethyl-3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole: is a complex organic compound with a molecular formula of C14H20N6S2 and a molecular weight of 336.4788 . This compound belongs to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in the ring structure. Triazoles are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole typically involves multiple steps, starting with the preparation of the triazole core. One common approach is the cyclization of thiosemicarbazides with ethylenediamine under acidic conditions. The reaction conditions include heating the mixture in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, substitution , and nucleophilic addition reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like halides (Cl-, Br-) can substitute the prop-2-enylsulfanyl groups.
Nucleophilic Addition: : Reagents like Grignard reagents (RMgX) can add to the triazole ring.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of reduced derivatives with fewer double bonds.
Substitution: : Formation of halogenated derivatives.
Nucleophilic Addition: : Formation of new carbon-carbon bonds.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including antimicrobial and antifungal properties.
Medicine: : Potential use in drug development for treating infections and other diseases.
Industry: : Utilized in the production of materials with specific properties, such as corrosion resistance.
Mechanism of Action
The mechanism by which 4-Ethyl-3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism would depend on the specific application and target organism.
Comparison with Similar Compounds
4-Ethyl-3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole: is unique due to its specific structural features, such as the presence of two prop-2-enylsulfanyl groups and two ethyl groups. Similar compounds include:
4-Ethyl-5-prop-2-enylsulfanyl-1,2,4-triazole
5-Prop-2-enylsulfanyl-1,2,4-triazole
4-Ethyl-1,2,4-triazole
These compounds differ in the number and position of substituents, which can affect their chemical reactivity and biological activity.
Properties
IUPAC Name |
4-ethyl-3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6S2/c1-5-9-21-13-17-15-11(19(13)7-3)12-16-18-14(20(12)8-4)22-10-6-2/h5-6H,1-2,7-10H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUFHJMITYXLMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC=C)C2=NN=C(N2CC)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
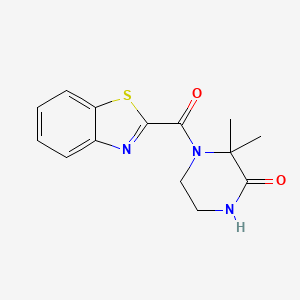
![8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2609534.png)
![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2609537.png)
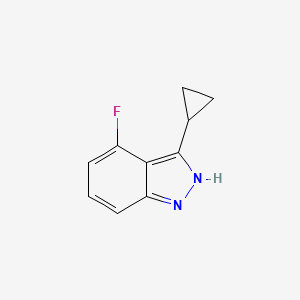
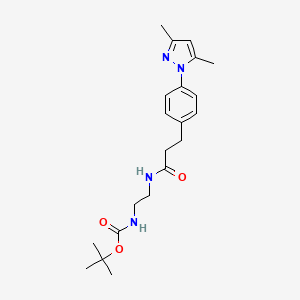
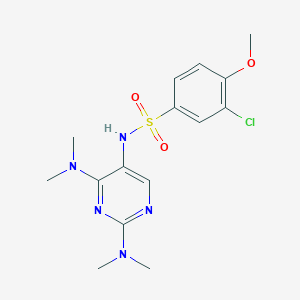
![2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2609544.png)
![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(1-pyrrolidinyl)-1-ethanone](/img/structure/B2609547.png)
![3-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-5-[(1Z)-{[(4-chlorophenyl)methoxy]imino}methyl]-1-(4-nitrophenyl)piperidin-4-one](/img/structure/B2609549.png)
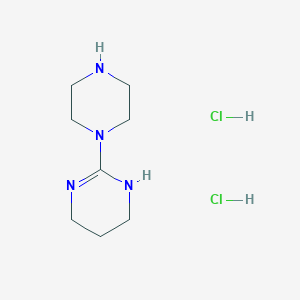
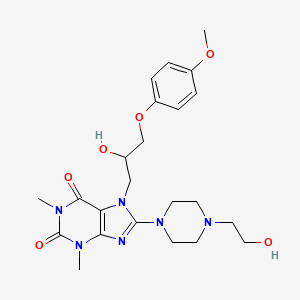
![2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one](/img/structure/B2609552.png)
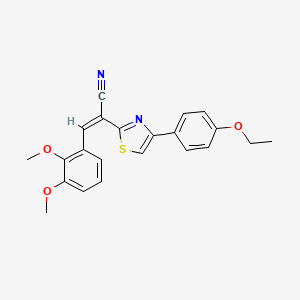
![({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3,5-DIMETHOXYBENZOATE](/img/structure/B2609556.png)
